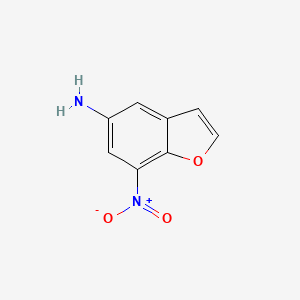![molecular formula C24H21ClFN3 B11469111 3-(4-Chlorophenyl)-7-ethyl-5-(4-fluorophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11469111.png)
3-(4-Chlorophenyl)-7-ethyl-5-(4-fluorophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-CHLOROPHENYL)-7-ETHYL-5-(4-FLUOROPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE is a heterocyclic compound that belongs to the quinazoline derivatives family. These compounds are known for their significant biological activities, including anti-inflammatory, analgesic, and anticancer properties . The presence of halogen atoms such as chlorine and fluorine in its structure enhances its biological activity and makes it a valuable compound for medicinal chemistry research .
Preparation Methods
The synthesis of 3-(4-CHLOROPHENYL)-7-ETHYL-5-(4-FLUOROPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a β-keto ester under acidic conditions.
Cyclization to form the quinazoline ring: The pyrazole intermediate is then reacted with an anthranilic acid derivative under reflux conditions to form the quinazoline ring.
Introduction of halogen atoms: Halogenation reactions are carried out using reagents such as N-chlorosuccinimide (NCS) for chlorination and N-fluorobenzenesulfonimide (NFSI) for fluorination.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency .
Chemical Reactions Analysis
3-(4-CHLOROPHENYL)-7-ETHYL-5-(4-FLUOROPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form quinazoline N-oxides.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can convert the compound to its corresponding dihydro derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces dihydro derivatives .
Scientific Research Applications
3-(4-CHLOROPHENYL)-7-ETHYL-5-(4-FLUOROPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its anticancer properties are being explored for the development of new chemotherapeutic agents.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-7-ETHYL-5-(4-FLUOROPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . Additionally, the compound can bind to DNA and interfere with the replication process, leading to its anticancer effects .
Comparison with Similar Compounds
Similar compounds to 3-(4-CHLOROPHENYL)-7-ETHYL-5-(4-FLUOROPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE include:
3-(4-Chlorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline: Known for its anti-inflammatory and analgesic properties.
4-Phenethylaminoquinazoline: Exhibits significant anti-inflammatory activity.
2,3,6-Trisubstituted quinazoline: Reported to have anticancer properties.
The uniqueness of 3-(4-CHLOROPHENYL)-7-ETHYL-5-(4-FLUOROPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE lies in its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C24H21ClFN3 |
|---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7-ethyl-5-(4-fluorophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C24H21ClFN3/c1-2-15-3-12-22-20(13-15)23(17-6-10-19(26)11-7-17)28-24-21(14-27-29(22)24)16-4-8-18(25)9-5-16/h4-11,14-15H,2-3,12-13H2,1H3 |
InChI Key |
DSXOAHWWWYWLDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)C(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)undecanoic acid](/img/structure/B11469035.png)
![N-(2-chlorobenzyl)-1-[1-(2-chlorobenzyl)-1H-indol-3-yl]methanamine](/img/structure/B11469048.png)
![8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11469050.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11469061.png)


![1-(4-fluorophenyl)-7-(4-hydroxy-3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11469093.png)
![7-[3-(cyclopentyloxy)-4-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11469095.png)
![7-(2,3-Dimethoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11469100.png)

![Methyl 2-[2-(morpholin-4-yl)-2-oxoacetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11469112.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11469120.png)
![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B11469122.png)
